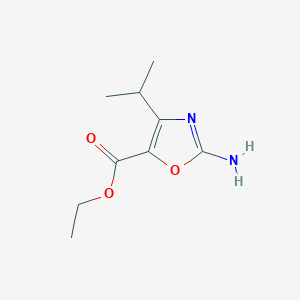
Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate is a heterocyclic compound that features an oxazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both amino and ester functional groups within its structure allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with 2-amino-2-methylpropan-1-ol in the presence of a base to form the oxazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxazole derivatives.
科学的研究の応用
Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-アミノ-4-(プロパン-2-イル)-1,3-オキサゾール-5-カルボン酸エチルの作用機序は、特定の分子標的との相互作用に関与しています。アミノ基は、生物学的巨大分子と水素結合を形成できます。一方、エステル基は、加水分解されて活性代謝物を放出できます。これらの相互作用は、さまざまな生化学経路を調節し、観察される生物学的効果をもたらす可能性があります。
類似化合物:
2-アミノ-4-フェニルチオフェン-3-カルボン酸エチル: オキサゾール環の代わりにチオフェン環を持つ類似の構造。
2-アミノ-4-(1-ヒドロキシ-2-(1-(4-メトキシフェニル)プロパン-2-イル)フェノール)エチル: オキサゾール環に異なる置換基を持つ類似の構造。
ユニークさ: 2-アミノ-4-(プロパン-2-イル)-1,3-オキサゾール-5-カルボン酸エチルは、官能基の特定の組み合わせとオキサゾール環の存在によりユニークです。この構造は、類似の化合物と比較して、独特の化学反応性と生物活性をもたらします。
類似化合物との比較
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar structure but with a thiophene ring instead of an oxazole ring.
Ethyl 2-amino-4-(1-hydroxy-2-(1-(4-methoxyphenyl)propan-2-yl)phenol): Similar structure but with different substituents on the oxazole ring.
Uniqueness: Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
ethyl 2-amino-4-propan-2-yl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-13-8(12)7-6(5(2)3)11-9(10)14-7/h5H,4H2,1-3H3,(H2,10,11) |
InChIキー |
SAPLIJQAKWGYQT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(O1)N)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


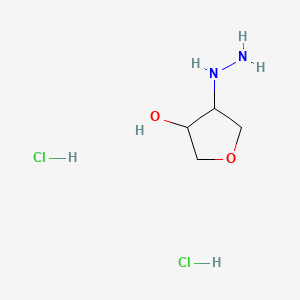
![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)


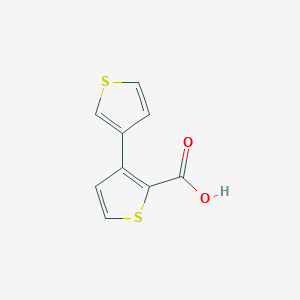
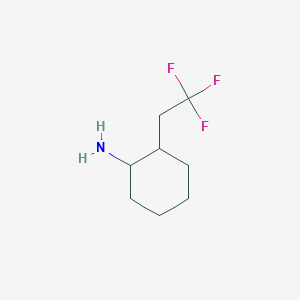
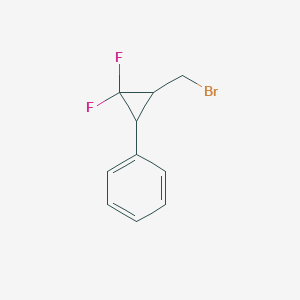

![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)

![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)
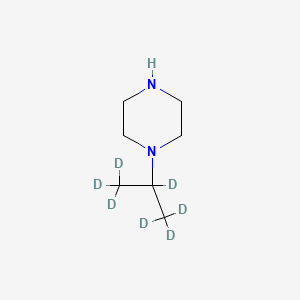
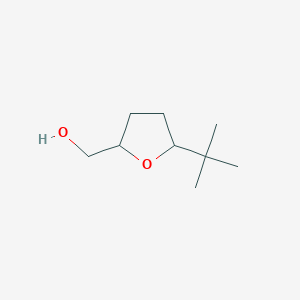
![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)
